N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-15-7-4-11(5-8-15)14-12(16)10-3-2-6-13-9-10/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDJXELWCWZMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388022 | |
| Record name | N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830339-06-5 | |
| Record name | N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 1 Methylpiperidin 4 Yl Pyridine 3 Carboxamide and Its Analogs
Established Synthetic Routes to the Core Structure of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
The construction of this compound is primarily achieved through a convergent synthesis strategy. This involves the separate preparation of the pyridine-3-carboxylic acid and 1-methylpiperidin-4-amine precursors, followed by their coupling to form the final amide product.
Amide Coupling Strategies for Pyridine (B92270) Carboxamides
The formation of the amide linkage between pyridine-3-carboxylic acid (nicotinic acid) and an amine is a critical step. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid is typically activated to enhance its electrophilicity. fishersci.it
One common approach is the conversion of nicotinic acid to an acyl chloride, such as nicotinoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.it The resulting acyl chloride is then reacted with the amine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This method, often referred to as the Schotten-Baumann reaction, is a widely used and effective strategy for amide bond formation. fishersci.it
Alternatively, a variety of coupling reagents can be employed to facilitate the direct amidation of nicotinic acid. These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. whiterose.ac.uk More modern and highly efficient coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high reactivity and ability to promote challenging couplings. ucl.ac.ukresearchgate.net
Table 1: Representative Amide Coupling Reagents and Conditions
| Coupling Reagent/Method | Activating Agent | Additive (if any) | Typical Base | Typical Solvent |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | - | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Carbodiimide | DCC, EDC | HOBt, HOAt | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF), DCM |
| Uronium/Aminium Salt | HATU, HBTU | - | DIPEA, Triethylamine | DMF, N-Methyl-2-pyrrolidone (NMP) |
Introduction of the 1-Methylpiperidine Moiety
This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting 1-methyl-4-piperidone (B142233) with an ammonia (B1221849) source, such as ammonia gas or ammonium (B1175870) formate. chemicalbook.comresearchgate.net The intermediate is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ over a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel). researchgate.netresearchgate.net The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. For instance, using hydrogen gas with a cobalt catalyst under mild conditions has been shown to be an effective method for reductive amination. nih.gov
Precursor Synthesis and Intermediate Derivatization
The synthesis of the precursors, nicotinic acid and 1-methyl-4-piperidone, is well-established. Nicotinic acid is a commercially available commodity chemical. 1-Methyl-4-piperidone can be synthesized through various methods, including the Dieckmann condensation of N-methyl-bis(β-propionic acid) ester or via a Mannich-type reaction. mit.edu
Derivatization of these precursors allows for the synthesis of a wide range of analogs of this compound. For example, substituted nicotinic acids can be used to introduce various functional groups onto the pyridine ring. Similarly, modifications to the piperidine (B6355638) ring can be achieved by starting with different substituted piperidones.
Novel Synthetic Approaches and Methodological Advancements for Piperidine-Fused Pyridine Derivatives
Recent advancements in synthetic organic chemistry have provided new tools and strategies for the construction of complex molecules containing pyridine and piperidine scaffolds.
Palladium-Catalyzed Reactions in Pyridine and Piperidine Chemistry
Palladium-catalyzed cross-coupling reactions have emerged as powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds. mit.edu In the context of synthesizing this compound and its analogs, palladium-catalyzed amination (Buchwald-Hartwig amination) offers an alternative route to the amide coupling. This reaction involves the direct coupling of a halo-pyridine, such as 3-bromopyridine, with 4-amino-1-methylpiperidine. mit.edumit.edu The use of specialized phosphine (B1218219) ligands is often crucial for achieving high yields and functional group tolerance in these reactions. mit.edu This methodology is particularly useful for creating a library of analogs by varying the amine or the halo-pyridine coupling partner.
Stereoselective Synthesis of Piperidine Scaffolds
The development of stereoselective methods for the synthesis of substituted piperidines is of significant interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. Asymmetric synthesis of chiral 4-aminopiperidine (B84694) derivatives can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. google.com For instance, asymmetric hydrogenation of a suitable enamine precursor or the enantioselective reduction of an imine can provide access to enantiomerically enriched 4-aminopiperidines. google.com These chiral building blocks can then be incorporated into the synthesis of stereochemically defined analogs of this compound.
Purification and Analytical Confirmation of this compound and its Derivatives
The successful synthesis of this compound and its derivatives necessitates rigorous purification to remove unreacted starting materials, reagents, and byproducts. Following purification, a comprehensive analytical characterization is essential to confirm the identity, purity, and structural integrity of the final compounds. The methodologies employed for these crucial steps are detailed below.
Purification Techniques
A variety of standard and advanced purification techniques are utilized to isolate this compound and its analogs in a highly pure form. The choice of method is often dictated by the physical and chemical properties of the compound, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present.
Crystallization: Recrystallization is a widely used and effective method for purifying solid compounds. This technique relies on the principle of differential solubility of the target compound and impurities in a suitable solvent or solvent system at varying temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is critical and can be determined through systematic solubility tests. Common solvents for the recrystallization of pyridine and piperidine derivatives include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and their mixtures with non-polar solvents like hexanes.
Chromatography: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For this compound and its derivatives, silica (B1680970) gel is a commonly employed stationary phase due to its polarity. The crude mixture is loaded onto the top of the column, and a solvent system (eluent) of appropriate polarity is passed through the column. Compounds with higher polarity interact more strongly with the silica gel and thus move down the column more slowly than less polar compounds. By systematically collecting fractions of the eluent and analyzing them (e.g., by thin-layer chromatography), the desired compound can be isolated in a pure form. Gradient elution, where the polarity of the eluent is gradually increased, can be employed for more complex mixtures.
Salt Formation and Purification: The basic nature of the piperidine nitrogen in this compound allows for the formation of acid addition salts. This property can be exploited for purification. By treating a solution of the crude free base with a suitable acid (e.g., hydrochloric acid, sulfuric acid, or tartaric acid), the corresponding salt can be precipitated. These salts are often crystalline and can be easily purified by recrystallization from appropriate solvents. The purified salt can then be converted back to the free base by treatment with a mild base.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations or when very high purity is required, preparative HPLC is a powerful tool. This technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. By using an appropriate column and mobile phase, baseline separation of the target compound from its impurities can be achieved, allowing for the collection of highly pure fractions.
Analytical Confirmation
Once purified, the identity and purity of this compound and its derivatives are confirmed using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are routinely used.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound would be expected to show characteristic signals for the protons on the pyridine ring, the piperidine ring, and the N-methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are unique to the molecule's structure.
¹³C NMR: Provides information about the different types of carbon atoms in the molecule. The spectrum would display distinct signals for each unique carbon atom in the pyridine and piperidine rings, as well as the carbonyl and N-methyl carbons.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the target molecule. The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and C-N stretching vibrations, as well as aromatic C-H and C=C stretching from the pyridine ring.
Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the compound's elemental composition.
Purity Assessment: The purity of the synthesized compound is typically assessed by High-Performance Liquid Chromatography (HPLC). A sharp, single peak in the chromatogram is indicative of a high-purity sample. The area of the peak is proportional to the concentration of the compound.
The combination of these purification and analytical techniques ensures the isolation and confirmation of this compound and its derivatives with a high degree of purity and structural certainty, which is a prerequisite for any further chemical or biological studies.
Molecular Mechanisms and Target Engagement of N 1 Methylpiperidin 4 Yl Pyridine 3 Carboxamide
Investigation of Direct Protein-Ligand Interactions
The direct interaction of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide and its derivatives with various protein targets has been a subject of significant research. These interactions are primarily quantified through receptor binding studies and enzyme inhibition assays, which provide crucial data on the compound's affinity and potency.
The affinity of a ligand for a receptor is a critical measure of its potential biological activity. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
One area of investigation has been the Calcitonin Gene-Related Peptide (CGRP) receptor. A derivative of this compound, specifically (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413), has been identified as a potent human CGRP receptor antagonist. nih.gov CGRP receptor antagonists are of interest for their potential in treating migraines. nih.gov Another CGRP antagonist, referred to as CGRP antagonist 1, demonstrated high potency with a Ki of 1.7 nM and an IC50 of 5.7 nM. medchemexpress.com
Derivatives of this compound have also been explored for their affinity to other receptors. For instance, certain 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles containing a 1-benzylpiperidin-4-yl moiety have shown high affinity for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.gov One such compound exhibited a high affinity for the human σ1R with a Ki value of 1.45 nM. nih.gov
In the context of muscarinic receptors, the antagonist 4-diphenylacetoxy-N-methylpiperidine methobromide (4-DAMP) has been studied for its binding to different receptor subtypes in the brain, showing IC50 values ranging from less than 30 nM to 50 nM across various regions. nih.gov Another compound, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103), was identified as a potent 5-HT2A receptor inverse agonist with a mean pKi of 9.3 in membranes. nih.gov
The table below summarizes the binding affinities of various related compounds to their respective receptors.
| Compound Class/Name | Receptor Target | Binding Affinity (Ki / IC50) |
| (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413) | Human CGRP Receptor | Potent Antagonist nih.gov |
| CGRP antagonist 1 | CGRP Receptor | Ki: 1.7 nM, IC50: 5.7 nM medchemexpress.com |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 Receptor | Ki: 1.45 nM nih.gov |
| 4-diphenylacetoxy-N-methylpiperidine methobromide (4-DAMP) | Muscarinic Receptors | IC50: <30 nM - 50 nM (region-dependent) nih.gov |
| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) | 5-HT2A Receptor | pKi: 9.3 (membranes) nih.gov |
The inhibitory activity of this compound derivatives against various enzymes has been extensively profiled.
DYRK1A: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a target in several diseases, including neurodegenerative disorders and cancer. nih.govnih.gov Harmine (B1663883), a natural product, is a known potent inhibitor of DYRK1A with an IC50 in the range of 33-80 nM. researchgate.net Research into N-heterocyclic inhibitors inspired by harmine has been conducted to identify new chemical scaffolds for DYRK1A inhibition. chemrxiv.org
GlyT1: Glycine transporter 1 (GlyT1) inhibitors are being investigated for their potential in treating schizophrenia by enhancing N-methyl-D-aspartate receptor (NMDA-R) function. nih.govnih.gov Numerous non-sarcosine-derived GlyT1 inhibitors have been developed, with some showing potent inhibitory activity. lookchem.com For example, the compound 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide demonstrated a powerful GlyT1 inhibitory activity with an IC50 of 1.8 nM. researchgate.net
SHP2: Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is an attractive target for cancer therapy. nih.gov A series of substituted pyridine (B92270) carboxamide derivatives have been discovered as potent allosteric SHP2 inhibitors. nih.gov One compound from this series, C6, showed excellent inhibitory activity against SHP2 with an IC50 of 0.13 nM. nih.gov
AChE and BuChE: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are central to the treatment of Alzheimer's disease. nih.govnih.gov Novel pyridazine-containing compounds have been synthesized and evaluated as dual inhibitors. nih.gov Compound 5 from this series was the most potent, with IC50 values of 0.26 µM for AChE and 0.19 µM for BuChE. nih.gov Another series of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives also showed dual inhibitory activity, with one compound exhibiting IC50 values of 5.90 µM for AChE and 6.76 µM for BuChE. nih.gov
Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that is a target for cancer therapy. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of client proteins that are crucial for cancer cell survival. researchgate.net Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides have been designed as Hsp90 inhibitors, with some compounds exhibiting significant antiproliferative effects against breast cancer cell lines. rsc.org
The table below provides a summary of the enzyme inhibitory activities of various related compounds.
| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC50) |
| Harmine | DYRK1A | 33-80 nM researchgate.net |
| 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide | GlyT1 | 1.8 nM researchgate.net |
| Substituted pyridine carboxamide (Compound C6) | SHP2 | 0.13 nM nih.gov |
| Pyridazine-containing compound (Compound 5) | AChE / BuChE | AChE: 0.26 µM, BuChE: 0.19 µM nih.gov |
| 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide | AChE / BuChE | AChE: 5.90 µM, BuChE: 6.76 µM nih.gov |
| N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides | Hsp90 | Submicromolar IC50 values against breast cancer cells rsc.org |
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a mechanism for fine-tuning receptor activity. nih.gov This can lead to greater subtype selectivity and a more nuanced physiological response. researchgate.net
The concept of allosteric modulation is particularly relevant for targets like SHP2 and muscarinic receptors. For SHP2, a tunnel-like allosteric binding pocket has been identified as a promising target for developing selective and potent inhibitors. acs.org The binding of allosteric inhibitors to this site can lock the enzyme in an inactive conformation. nih.gov
In the case of muscarinic acetylcholine (B1216132) receptors, allosteric modulators can alter the affinity and/or efficacy of the endogenous ligand, acetylcholine. nih.gov Derivatives of heterocyclic carboxamides have been developed as M1-selective positive allosteric modulators (PAMs). nih.gov The development of allosteric agonists for the M1 muscarinic receptor, such as Lu AE51090, highlights the potential for achieving unprecedented selectivity. researchgate.net
Cellular Pathway Modulation Studies in In Vitro Systems
The engagement of this compound and its derivatives with their molecular targets initiates a cascade of intracellular events, leading to the modulation of various cellular pathways.
The inhibition of enzymes like SHP2 and DYRK1A by derivatives of this compound has profound effects on downstream signal transduction pathways.
SHP2 is a critical component of multiple signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. nih.gov Inhibition of SHP2 can disrupt these pathways, which are often dysregulated in cancer, thereby affecting cell proliferation and survival. nih.gov Allosteric inhibition of SHP2 is a promising strategy for cancer immunotherapy as it can also impact the PD-1/PDL-1 pathway. nih.gov
DYRK1A is involved in phosphorylating a variety of proteins that regulate apoptosis, proliferation, and cell cycle. chemrxiv.org Overexpression of DYRK1A has been linked to the enhancement of EGFR signaling in glioblastoma. chemrxiv.org Therefore, inhibitors of DYRK1A can modulate these critical cellular processes.
The modulation of signaling pathways ultimately leads to changes in gene expression and protein levels.
Inhibition of Hsp90 provides a clear example of this. Hsp90 is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins. nih.gov When Hsp90 is inhibited, these client proteins become destabilized and are subsequently degraded by the proteasome. nih.gov Studies on novel Hsp90 inhibitors have shown a pronounced suppression of Hsp90-related pathways, including the downregulation of oncoreceptors like HER2, EGFR, and c-MET, and mitogenic kinases such as AKT and CDK4. rsc.org A well-established marker of Hsp90 inhibition is the upregulation of Hsp70, which has been observed following treatment with these inhibitors. rsc.org Furthermore, inhibition of Hsp90 can induce apoptosis, as evidenced by the accumulation of cleaved PARP. rsc.org
Pharmacological Investigations in Preclinical Models Involving N 1 Methylpiperidin 4 Yl Pyridine 3 Carboxamide
In Vitro Biological Activity Assessments
Detailed cell-based functional assays and high-throughput screening results specifically for N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide are not extensively documented.
While the broader class of nicotinamide (B372718) (pyridine-3-carboxamide) and its derivatives have been investigated for a range of biological activities, specific data for this compound is sparse.
Antiproliferative Activity: Studies on related structures, such as other nicotinamide and piperidine (B6355638) carboxamide derivatives, have shown antiproliferative effects against various cancer cell lines. For instance, new nicotinamide derivatives have been evaluated as potential VEGFR-2 inhibitors showing cytotoxic effects on cell lines like HCT-116 and HepG2. nih.gov However, specific IC50 values and data for this compound are not detailed in these studies.
Antioxidant and Anti-inflammatory Activity: The parent molecule, nicotinamide, is well-known for its antioxidant and anti-inflammatory properties. nih.govnih.govmdpi.com It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress in various models. nih.govmdpi.com Research into 1-methylnicotinamide, a metabolite of nicotinamide, also highlights potent anti-inflammatory effects. nih.gov However, direct experimental evidence evaluating the antioxidant and anti-inflammatory capacity of the N-(1-methylpiperidin-4-yl) substituted derivative is not available.
Anti-Aβ Aggregation Activity: The potential for nicotinamide to ameliorate effects related to Alzheimer's disease, such as neuroinflammation and neurodegeneration induced by amyloid-beta (Aβ), has been explored. mdpi.com Some related compounds, like nicotine, have been shown to inhibit the formation of amyloid fibrils. nih.gov There is currently no specific published research investigating the anti-Aβ aggregation properties of this compound.
Phenotypic high-throughput screening has successfully identified piperidine carboxamides as a promising class of antimalarial agents. A notable study identified a piperidine carboxamide, designated SW042, which exhibited sub-micromolar activity against both drug-sensitive (3D7) and multidrug-resistant (Dd2) strains of Plasmodium falciparum. nih.gov This discovery highlights the potential of this chemical class in anti-infective drug discovery. However, the exact chemical structure of SW042 is not explicitly defined as this compound in the primary publication.
In Vivo Efficacy Studies in Animal Models (excluding human trials)
Specific in vivo efficacy studies for this compound are not clearly documented. Research has focused on closely related analogs within the piperidine carboxamide series.
A potent analog from the piperidine carboxamide series, SW584, has demonstrated efficacy in a humanized SCID mouse model of P. falciparum infection after oral administration. nih.gov This finding underscores the potential of this chemical scaffold for treating malaria. There is no specific information available linking this compound to animal models of cognitive dysfunction.
In the context of malaria research, pharmacodynamic endpoints for the piperidine carboxamide series have focused on parasite killing and the identification of the molecular target. Genetic and biochemical studies revealed that these compounds act as reversible, species-selective inhibitors of the P. falciparum 20S proteasome, specifically targeting the β5 active site. nih.gov This mechanism of action, distinct from that of human proteasome inhibitors, provides a promising avenue for selective antimalarial therapy. nih.gov Data on specific pharmacodynamic endpoints for this compound itself are not available.
Structure Activity Relationship Sar Studies of N 1 Methylpiperidin 4 Yl Pyridine 3 Carboxamide Derivatives
Identification of Key Pharmacophoric Features for Target Interaction
A critical first step in understanding the SAR of a compound is identifying its key pharmacophoric features—the essential spatial and electronic characteristics necessary for optimal interaction with a biological target. For N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide, this would involve pinpointing the crucial hydrogen bond donors and acceptors, hydrophobic regions, and ionic interaction points. The pyridine (B92270) ring, the carboxamide linker, and the N-methylpiperidine moiety would all be expected to play significant roles. However, without experimental data from binding assays with a specific biological target, any proposed pharmacophore model would be purely hypothetical.
Impact of Substituent Modifications on Biological Activity
Systematic modification of a lead compound's structure is fundamental to SAR studies. This involves introducing various substituents at different positions on the molecule and assessing the resulting changes in biological activity. For this compound, researchers would typically explore modifications on both the pyridine ring and the piperidine (B6355638) ring. The goal would be to understand the influence of substituent size, electronics (electron-donating vs. electron-withdrawing), and lipophilicity on potency, selectivity, and pharmacokinetic properties. The absence of such studies in the literature makes it impossible to provide a data-driven analysis for this section.
Conformational Analysis and its Influence on SAR
The three-dimensional shape, or conformation, of a molecule is a crucial determinant of its biological activity. Conformational analysis of this compound would involve studying the rotational freedom around the amide bond and the puckering of the piperidine ring. The relative orientation of the pyridine and piperidine rings, influenced by the flexibility of the carboxamide linker, would be of particular interest. Understanding the preferred low-energy conformations and how they relate to the binding pocket of a target receptor is essential for rational drug design. Currently, there are no published conformational studies specific to this compound.
Analog Development and Lead Optimization Strategies
Lead optimization is an iterative process that uses SAR data to design and synthesize new analogs with improved properties. Strategies for this compound would be guided by the (currently unavailable) findings from the previously mentioned SAR studies. This could involve techniques like bioisosteric replacement to improve metabolic stability or the introduction of polar groups to enhance solubility. The ultimate aim is to develop a drug candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. Without initial SAR data, a discussion on specific lead optimization strategies for this compound remains speculative.
Advanced Research Methodologies and Characterization in the Study of N 1 Methylpiperidin 4 Yl Pyridine 3 Carboxamide
Spectroscopic Analysis (e.g., NMR, Mass Spectrometry, IR) for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide. These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, the N-methyl group, and the amide N-H proton. The splitting patterns (singlet, doublet, triplet, etc.) would help establish the connectivity of the protons.
¹³C NMR: Carbon-13 NMR reveals the number of chemically distinct carbon atoms in the molecule. Signals for the carbonyl carbon of the amide, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the piperidine ring and methyl group would be observed at characteristic chemical shifts.
While specific experimental data for this compound is not widely published, the table below illustrates the expected ¹H NMR chemical shifts for a closely related pyridine-carboxamide derivative, highlighting the type of data obtained from this analysis. researchgate.net
| Proton Type | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Pyridine-H | 8.0-9.0 | Multiplet | Aromatic protons on the pyridine ring |
| Amide N-H | 7.5-8.5 | Broad Singlet | Proton on the amide nitrogen |
| Piperidine-CH | 3.0-4.0 | Multiplet | Proton attached to the carbon bearing the nitrogen |
| Piperidine-CH₂ | 1.5-3.0 | Multiplets | Protons on the piperidine ring carbons |
| N-CH₃ | 2.2-2.8 | Singlet | Protons of the methyl group on the piperidine nitrogen |
Mass Spectrometry (MS): This technique determines the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental composition. High-resolution mass spectrometry (HR-MS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner. For this compound (Molecular Formula: C₁₂H₁₇N₃O), the molecular ion peak [M+H]⁺ would be expected around m/z 220.14.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3200-3500 |
| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 |
| C=O Stretch (Amide) | 1630-1680 |
| C=N, C=C Stretch (Aromatic) | 1400-1600 |
X-ray Crystallography of Compound-Target Complexes
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov When a compound is co-crystallized with its biological target (e.g., an enzyme or receptor), this method can reveal the exact binding mode, orientation, and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
This information is invaluable for structure-based drug design, allowing researchers to understand the basis of molecular recognition and to design new molecules with improved affinity and selectivity. While obtaining high-quality crystals of a compound-target complex can be challenging, the resulting structural data is unparalleled in its detail.
Although a crystal structure for this compound bound to a specific biological target is not publicly available, studies on related piperidine derivatives have successfully used this technique. researchgate.netnih.gov Such an analysis for the title compound would aim to elucidate:
The conformation of the piperidine ring (e.g., chair, boat).
The relative orientation of the pyridine and piperidine rings.
Specific amino acid residues in the target's binding pocket that interact with the compound.
The role of the amide linker and the N-methyl group in binding.
The table below summarizes typical crystallographic parameters that would be determined in such an experiment.
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Resolution (Å) | A measure of the level of detail in the electron density map. |
| R-factor / R-free | Indicators of the quality of the fit between the crystallographic model and the experimental data. |
Biochemical Assay Development for Functional Characterization
To understand the biological activity of this compound, various biochemical assays are developed. These assays are designed to measure the compound's effect on a specific biological process or target in a controlled, in vitro setting. The choice of assay depends on the hypothesized mechanism of action of the compound.
For compounds containing pyridine and piperidine moieties, a range of biological activities is often explored. nih.govnih.gov Assays could be developed to test for:
Enzyme Inhibition: If the compound is hypothesized to be an enzyme inhibitor, assays would be designed to measure the rate of the enzymatic reaction in the presence and absence of the compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key parameter determined from these experiments. For example, related pyridine carboxamide derivatives have been tested for urease inhibition. mdpi.com
Receptor Binding: Radioligand binding assays can be used to determine if the compound binds to a specific receptor and to quantify its binding affinity (Ki). These assays involve competing the test compound with a known radioactive ligand that binds to the target receptor.
Cell-Based Assays: To assess the compound's effect in a more biologically relevant context, cell-based assays are used. These can measure a variety of endpoints, such as cell proliferation, cytotoxicity (e.g., MTT assay), or the activation of specific signaling pathways.
The development of a robust biochemical assay requires careful optimization of conditions such as buffer composition, pH, temperature, and substrate/reagent concentrations to ensure reliable and reproducible results.
| Assay Type | Parameter Measured | Example Application |
| Enzyme Inhibition Assay | IC₅₀ (Half-maximal inhibitory concentration) | Determining potency against a target enzyme. |
| Receptor Binding Assay | Kᵢ (Inhibition constant) | Quantifying affinity for a specific receptor. |
| Antibacterial Assay | MIC (Minimum inhibitory concentration) | Assessing efficacy against bacterial strains. nih.gov |
Future Directions in the Chemical Biology and Medicinal Chemistry of N 1 Methylpiperidin 4 Yl Pyridine 3 Carboxamide
Rational Design of Next-Generation Analogues
The rational design of new analogues of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide will be crucial for optimizing its pharmacological profile. This process relies on establishing a clear Structure-Activity Relationship (SAR), where systematic modifications of the molecule's core structure are correlated with changes in biological activity. Future efforts would likely concentrate on three primary regions of the molecule: the pyridine (B92270) ring, the piperidine (B6355638) moiety, and the central carboxamide linker.
Key strategies would include:
Modification of the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the pyridine ring could modulate electronic properties, binding interactions, and metabolic stability. The diverse biological activities reported for pyridine-3-carboxylic acid analogues, including antimicrobial and anticancer effects, suggest that such modifications could significantly influence the compound's therapeutic profile. nih.gov
Alterations to the Piperidine Scaffold: The 1-methyl group on the piperidine ring is a key site for modification. Replacing it with other alkyl groups or functional moieties could alter the compound's basicity, lipophilicity, and interaction with target proteins. Furthermore, exploring alternative ring systems or stereoisomers of the piperidine core could lead to enhanced selectivity and potency.
Bioisosteric Replacement of the Amide Linker: The amide bond, while providing structural rigidity, can be susceptible to hydrolysis in vivo. Replacing it with bioisosteres such as a triazole, oxadiazole, or a reversed amide could improve metabolic stability and pharmacokinetic properties while maintaining the necessary geometry for target binding.
The data generated from these systematic modifications would be essential for building a robust SAR model, guiding the synthesis of more effective and safer next-generation compounds.
Table 1: Illustrative SAR Exploration Plan for this compound Analogues
| Modification Site | Proposed Change | Rationale | Desired Outcome |
| Pyridine Ring | Addition of chloro- or fluoro- groups | Modulate electronic properties and metabolic stability | Enhanced potency, improved pharmacokinetics |
| Piperidine Ring | Replacement of N-methyl with N-ethyl or N-cyclopropyl | Alter basicity and lipophilicity | Improved target binding and cell permeability |
| Amide Linker | Replacement with 1,2,3-triazole | Increase metabolic stability and potential for new H-bonding | Longer half-life, enhanced target affinity |
| Piperidine Ring | Introduction of chirality (R/S isomers) | Explore stereospecific binding interactions | Increased potency and selectivity, reduced off-target effects |
Exploration of Novel Biological Targets and Therapeutic Areas
While the initial development of this compound may have focused on a specific biological target, its core structure is prevalent in compounds with a wide range of activities. Future research should therefore include systematic screening to identify novel targets and therapeutic applications. The pyridine carboxamide scaffold is known to be active against various pathogens, including fungi and bacteria like Mycobacterium tuberculosis. nih.govnih.govasm.org
Potential areas for exploration include:
Infectious Diseases: Screening against a panel of clinically relevant bacteria and fungi could reveal new antimicrobial properties. nih.gov The rise of drug-resistant infections necessitates the development of novel therapeutic agents, and this compound class has shown promise. nih.govasm.org
Oncology: Many kinase inhibitors and other anticancer agents incorporate pyridine and piperidine motifs. mdpi.com Evaluating the compound's activity against various cancer cell lines and key oncogenic targets, such as VEGFR-2, could open up new avenues in cancer therapy. mdpi.com
Inflammatory Diseases: Certain piperidine-containing structures have been identified as inhibitors of inflammatory pathways, such as the NLRP3 inflammasome. mdpi.com Investigating the potential of this compound and its analogues to modulate inflammatory responses could lead to treatments for a range of chronic diseases.
Enzyme Inhibition: Analogous pyridine carboxamide structures have been explored as inhibitors for enzymes like urease, which is implicated in infections by Helicobacter pylori. mdpi.com A broad enzymatic screening could uncover unexpected and therapeutically valuable inhibitory activities.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govnih.gov For this compound, these computational tools can be applied in several key areas:
De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold but with optimized properties. These models can explore a vast chemical space to propose novel analogues with high predicted activity and favorable drug-like properties, moving beyond intuitive chemical modifications. nih.gov
Predictive Modeling: ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models from experimental screening data. researchgate.net These models can accurately predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates, saving time and resources.
ADMET Prediction: A significant cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI-driven models can predict these properties with increasing accuracy from a molecule's structure alone, enabling the early-stage filtering of compounds likely to fail later in development. mdpi.com
Table 2: Application of AI/ML in the Development Pipeline
| AI/ML Application | Description | Potential Impact |
| Generative Models | Use of recurrent neural networks (RNNs) or generative adversarial networks (GANs) to generate novel molecular structures. | Rapid identification of novel, potent, and synthesizable analogues. |
| QSAR Modeling | Development of predictive models (e.g., using Random Forest or Gradient Boosting) linking chemical structure to biological activity. | Prioritization of synthetic targets; reduction in unnecessary synthesis. |
| ADMET Prediction | Use of deep neural networks to predict toxicity, metabolic stability, and bioavailability. | Early deselection of compounds with poor pharmacokinetic or safety profiles. |
Development of Advanced In Vitro and In Vivo Research Models
To gain a more accurate understanding of the biological effects of this compound and its future analogues, it is essential to move beyond traditional 2D cell cultures and standard animal models.
Future research should focus on developing and utilizing:
Advanced In Vitro Models:
3D Organoids and Spheroids: These models more closely mimic the complex microenvironment of human tissues. Testing compounds on patient-derived organoids in oncology or infectious disease models can provide more clinically relevant data on efficacy and toxicity.
Organs-on-a-Chip: Microfluidic devices that simulate the physiology of human organs offer a powerful platform for studying a compound's pharmacokinetics and pharmacodynamics in a human-relevant system, potentially reducing the reliance on animal testing.
Sophisticated In Vivo Models:
Humanized Mouse Models: For applications in oncology or immunology, mice engrafted with human cells or tissues can provide invaluable insights into a compound's efficacy and mechanism of action in a human biological context.
Disease-Specific Transgenic Models: Genetically engineered models that replicate specific aspects of a human disease (e.g., a particular mutation in a cancer model) allow for testing the compound against a specific molecular pathology, facilitating a personalized medicine approach. For example, in tuberculosis research, the murine model is a standard for evaluating the in vivo efficacy of new compounds. nih.gov
The use of these advanced models will provide more predictive data, helping to de-risk the transition from preclinical research to clinical trials and increasing the likelihood of successful therapeutic development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide and its analogs?
- Methodological Answer : The synthesis typically involves amide bond formation between pyridine-3-carboxylic acid derivatives and 1-methylpiperidin-4-amine. For example, coupling reagents like HATU or EDCl/HOBt can activate the carboxylic acid for nucleophilic attack by the amine. Structural analogs (e.g., pivalamide derivatives) often utilize palladium-catalyzed cross-coupling (Suzuki-Miyaura) for introducing substituents on the pyridine ring . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for yield and purity.
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Key steps include:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Collecting intensity data with a diffractometer (Mo/Kα radiation).
- Solving the phase problem using direct methods (SHELXS) and refining with SHELXL .
- Validation metrics (R-factor, electron density maps) ensure structural accuracy.
Q. What physicochemical properties (e.g., logP, PSA) are critical for evaluating the compound’s drug-likeness?
- Methodological Answer : Computational tools (e.g., Molinspiration, ACD/Labs) predict:
- logP : ~2.5–3.0 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration).
- Polar Surface Area (PSA) : ~60–70 Ų (suggesting favorable membrane permeability).
Experimental validation via HPLC (logP) and X-ray crystallography (molecular volume) complements predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent controls) or impurity profiles. Mitigation strategies include:
- Reproducing assays with standardized protocols (e.g., NIH/NCATS guidelines).
- Purity assessment via HPLC-MS (≥95% purity threshold).
- Structural analogs (e.g., methylsulfanyl or difluoromethyl derivatives) can clarify structure-activity relationships .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to neurological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) against targets like serotonin or dopamine receptors:
- Prepare ligand and receptor files (PDBQT format).
- Define binding pockets using co-crystallized ligands (e.g., 5-HT2A: PDB 6WGT).
- Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .
- ADME predictions (SwissADME) prioritize analogs with optimal pharmacokinetics .
Q. How can magnetically recoverable catalysts improve the synthesis of pyridine-carboxamide derivatives?
- Methodological Answer : Fe₃O₄@SPNC nanoparticles enable solvent-free, high-yield synthesis of pyrano-pyridine-carboxamides via multicomponent reactions. Advantages include:
- Recyclability (5+ cycles with <10% activity loss).
- Short reaction times (2–4 hours at 80°C).
- Green chemistry metrics (E-factor < 0.5) .
Q. What strategies are effective for characterizing polymorphs of this compound?
- Methodological Answer : Polymorph screening involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
